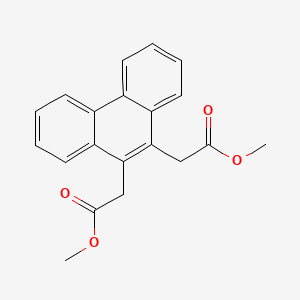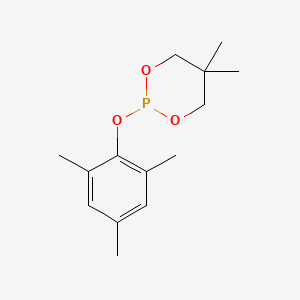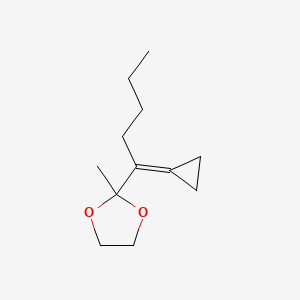
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C12H20O2 . This compound features a cyclopropylidene group attached to a pentyl chain, which is further connected to a dioxolane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that the synthesis would involve scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets and pathways. The cyclopropylidene group can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with enzymes, receptors, or other biomolecules, influencing biological processes.
類似化合物との比較
Similar Compounds
Cyclopropylidene: A simpler compound with a cyclopropylidene group, used in various chemical reactions.
Cyclopropyl group: A functional group derived from cyclopropane, commonly used in organic synthesis.
Uniqueness
2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane is unique due to its combination of a cyclopropylidene group with a dioxolane ring
特性
CAS番号 |
65234-87-9 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
2-(1-cyclopropylidenepentyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-11(10-6-7-10)12(2)13-8-9-14-12/h3-9H2,1-2H3 |
InChIキー |
VIBMZHPZXLOPDK-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C1CC1)C2(OCCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


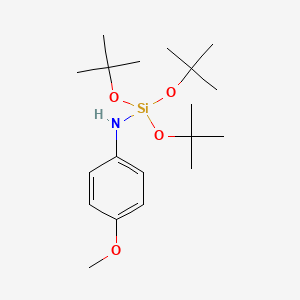
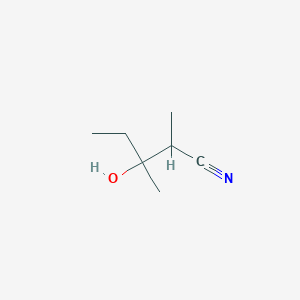



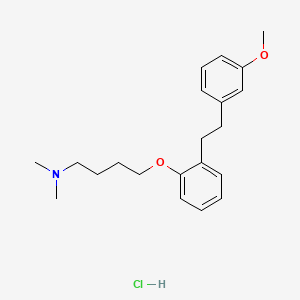

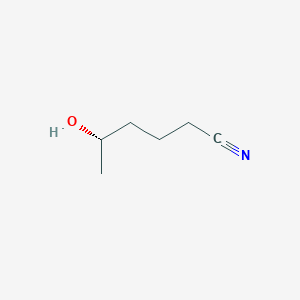
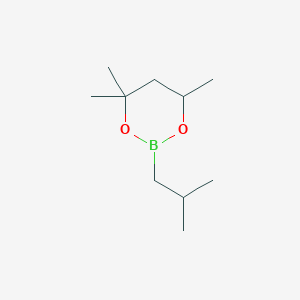
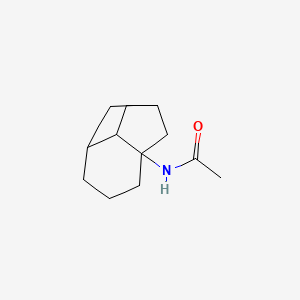
![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)
